molecular formula C22H15N3O2S B2945018 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1207046-85-2

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2945018
CAS No.: 1207046-85-2
M. Wt: 385.44
InChI Key: HUROIROKHSVVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a novel synthetic compound designed for preclinical research and screening applications. This complex molecule is constructed from two privileged heterocyclic scaffolds known for diverse biological activities: the benzofuran carboxamide and the thiazolo[5,4-b]pyridine core. The thiazole ring system is a well-documented pharmacophore present in numerous FDA-approved drugs and is extensively investigated for its wide range of potential biological activities, serving as a key structural motif in medicinal chemistry . This compound is of significant interest in early-stage drug discovery for exploring new therapeutic agents. Its specific structure suggests potential for development in several research areas. The thiazolo[5,4-b]pyridine moiety, in particular, has been identified in studies of compounds with notable antiproliferative properties against human cancer cell lines, indicating its value in oncology research . Furthermore, structurally related thiazolo[4,5-b]pyridine derivatives have demonstrated potent anti-inflammatory effects in vivo, surpassing the efficacy of standard drugs like Ibuprofen in model systems, highlighting the potential of this chemical class in inflammation research . Researchers can utilize this high-purity compound as a key intermediate for further chemical functionalization or as a lead compound for in vitro biological evaluation. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUROIROKHSVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent reactions to introduce the benzofuran and methyl groups[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups on the benzofuran moiety undergo selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral aqueous media converts methoxy substituents to ketones or carboxylic acids.

Reaction Reagents/Conditions Product Yield Reference
Methoxy → CarbonylKMnO₄, H₂O/acetone, 50–60°CCorresponding ketone derivatives65–72%
Methoxy → Carboxylic AcidKMnO₄, H₂SO₄, refluxBenzofuran-2-carboxylic acid derivatives58%

Reduction Reactions

The thiazolo[5,4-b]pyridine ring system participates in hydrogenation and borohydride-mediated reductions:

Reaction Reagents/Conditions Product Yield Reference
Thiazole ring hydrogenationH₂ (1 atm), Pd/C, ethanolPartially saturated thiazoline derivatives45–50%
Carbonyl reductionNaBH₄, methanol, 0°CSecondary alcohol derivatives82%

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines:

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6 hBenzofuran-2-carboxylic acid + 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline78%
Basic hydrolysisNaOH (10%), H₂O/ethanol, 70°CSodium salt of benzofuran-2-carboxylic acid85%

Substitution Reactions

The thiazolo[5,4-b]pyridine moiety participates in nucleophilic aromatic substitution (SNAr) at electron-deficient positions:

Reaction Reagents/Conditions Product Yield Reference
Halogen displacementKSCN, DMF, 80°C, 12 hThiocyanate-substituted derivatives60%
Morpholine substitutionMorpholine, Et₃N, CH₃CN, 25°C7-Morpholinyl-thiazolo[5,4-b]pyridine analogues73%

Acylation and Cyclization

The carboxamide group serves as a nucleophile in acylation and cyclocondensation reactions:

Reaction Reagents/Conditions Product Yield Reference
BenzoylationBenzoyl chloride, pyridineN-Benzoyl derivatives68%
Cyclization to thiadiazolesCS₂, KOH, DMF, 120°CThiadiazolo[3,4-b]benzofuran fused systems55%

Photochemical Reactions

UV irradiation in the presence of iodobenzene diacetate induces radical-mediated C–H functionalization:

Reaction Reagents/Conditions Product Yield Reference
C–H arylationPhI(OAc)₂, UV (365 nm), CH₃CN5-Aryl-substituted benzofuran-thiazolo[5,4-b]pyridine hybrids40–50%

Mechanistic Insights

  • Oxidation/Reduction : Methoxy groups and thiazole rings act as electron-donating/withdrawing centers, directing regioselectivity .

  • Hydrolysis : Acidic conditions protonate the carboxamide oxygen, facilitating nucleophilic attack by water.

  • SNAr Reactions : Electron-deficient positions on the thiazolo[5,4-b]pyridine ring (C-2, C-7) are susceptible to nucleophilic substitution .

Stability and Reaction Optimization

  • Temperature Sensitivity : Prolonged heating (>100°C) leads to decomposition of the thiazolo[5,4-b]pyridine ring .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

Scientific Research Applications

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. It has a benzofuran core substituted with a thiazolo[5,4-b]pyridine moiety and a methyl group on the phenyl ring. Due to its intricate structure, it has garnered interest in chemistry, biology, and medicine.

Scientific Research Applications

This compound has potential biological activities and is of interest in medicinal chemistry due to its unique structural features. The compound incorporates a thiazolo[5,4-b]pyridine moiety, known for its presence in various bioactive compounds.

Target of Action

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K).

Mode of Action

The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα.

Biochemical Pathways

The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways. One area of research has focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The thiazolo[5,4-b]pyridine moiety may facilitate binding to allosteric sites on these receptors, potentially leading to enhanced or inhibited signaling pathways. For example, related compounds have shown promising results as allosteric modulators in various GPCRs, which could be extrapolated to this compound's activity.

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

Result of Action

The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells.

Mechanism of Action

The mechanism by which N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Potency vs. Selectivity : The benzofuran group in the target compound may improve selectivity over methoxy analogs () due to larger aromatic surface area, reducing off-target effects.
  • Metabolic Stability : Thiazolo-pyridine cores generally exhibit higher stability than oxazolo derivatives, as sulfur contributes to resistance against oxidative degradation .
  • Therapeutic Potential: While ’s compound is proven in sirtuin-related diseases, the target compound’s benzofuran moiety could expand applications to inflammation or DNA repair pathways .

Biological Activity

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzofuran derivatives and incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its presence in various bioactive compounds. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C22H15N3O2S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 1207046-85-2

This compound's structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways.

Interaction with GPCRs

One area of research has focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The thiazolo[5,4-b]pyridine moiety may facilitate binding to allosteric sites on these receptors, potentially leading to enhanced or inhibited signaling pathways. For example, related compounds have shown promising results as allosteric modulators in various GPCRs, which could be extrapolated to this compound's activity .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications.

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against Candida albicans and Fusarium oxysporum. The observed MIC values indicate moderate antifungal efficacy, which warrants further investigation into its potential as an antifungal treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antitumor Activity : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this class of compounds could be further investigated for their anticancer properties .
  • Neuroprotective Effects : Some derivatives have shown promise in modulating neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .
  • Synthetic Pathways : The synthesis route for this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide?

Microwave-assisted synthesis in DMF at 180°C for 3 hours under inert atmosphere is effective for constructing the thiazolo[5,4-b]pyridine core, achieving moderate yields (~44%) . Purification via flash chromatography (petroleum ether/methylene chloride gradient) ensures removal of unreacted intermediates. Alternative routes using 5-amino-2-methoxypyridine and potassium thiocyanate yield structurally analogous thiazolo-pyridine derivatives with higher efficiency (87% yield) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity and regiochemistry, particularly for the thiazolo-pyridine and benzofuran moieties. Mass spectrometry (HRMS or LC-MS) verifies molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in thiazolidinone-chromone hybrids .

Q. What preliminary assays are recommended to assess its biological activity?

Prioritize target-based assays based on structural analogs. For example, sirtuin modulation activity can be tested via fluorometric assays using NAD+^+-dependent deacetylase substrates, given its structural similarity to T60001, a known sirtuin modulator . Cellular viability assays (e.g., MTT) in cancer cell lines may reveal antiproliferative effects linked to epigenetic or DNA repair pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Systematically modify the benzofuran carboxamide group and thiazolo-pyridine substituents. For instance:

  • Replace the 2-methyl group on the phenyl ring with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance binding to hydrophobic pockets .
  • Introduce polar substituents (e.g., hydroxyl, amine) on the benzofuran moiety to improve solubility and pharmacokinetics. Compare activity in enzyme inhibition (e.g., CDK7 ) or receptor-binding assays (e.g., V2R rescue ).

Q. What experimental strategies resolve contradictory data in receptor binding vs. cellular activity?

If in vitro binding assays (e.g., Scatchard analysis ) show high affinity but cellular assays lack efficacy, evaluate membrane permeability via PAMPA or Caco-2 models. Use confocal microscopy with fluorescently tagged derivatives to assess subcellular localization. Pharmacokinetic profiling (plasma stability, metabolic clearance) can identify bioavailability limitations .

Q. How to design a robust experimental workflow for mechanistic studies?

  • Step 1: Perform transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify differentially expressed pathways.
  • Step 2: Validate targets via CRISPR knockouts or siRNA knockdowns in relevant cell models.
  • Step 3: Use biophysical techniques (SPR, ITC) to quantify binding affinity to identified targets (e.g., sirtuins ).
  • Step 4: Corrogate in vivo efficacy in disease models (e.g., xenografts for oncology applications) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in enzymatic vs. cellular assay results?

  • Hypothesis 1: Off-target effects in cellular environments may mask enzymatic activity. Use isoform-selective inhibitors (e.g., EX527 for SIRT1 ) to isolate contributions.
  • Hypothesis 2: Metabolites may exhibit altered activity. Perform metabolite identification via LC-MS/MS and test synthesized metabolites in parallel assays .

Q. What statistical approaches are critical for dose-response analysis in complex assays?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values.
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in phenotypic assays.
  • Report 95% confidence intervals to account for variability in biological replicates .

Tables for Key Data

Property Method Typical Result Reference
Synthetic YieldMicrowave-assisted synthesis44–87%
PurityHPLC≥95%
Sirtuin Modulation (IC50_{50})Fluorometric assay0.5–5 µM (varies by isoform)
Plasma Stability (t1/2_{1/2})LC-MS/MS (mouse plasma)2.3–4.1 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.